![molecular formula C27H34N2O6 B2782359 (2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol CAS No. 1351664-57-7](/img/structure/B2782359.png)
(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
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Description
(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.577. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Benzoxazinone derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2010) involved the synthesis of novel triazole derivatives, including compounds bearing morpholine, which were screened for antimicrobial properties. Some compounds exhibited moderate to good activities against various microorganisms, highlighting the potential of benzoxazinone derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
Another research avenue involves the synthesis of benzodifuranyl derivatives derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized novel compounds which were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) selectively, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antibacterial Evaluation
Soliman et al. (2023) synthesized a benzoxazinone derivative bearing a chalcone moiety and evaluated its antibacterial activity. This study highlighted the potential of such compounds in combating bacterial infections, demonstrating mild to moderate activity against both gram-positive and gram-negative bacteria (Soliman et al., 2023).
Environmental and Ecotoxicological Studies
The environmental impact and ecotoxicology of benzoxazinone derivatives have also been studied. Idinger et al. (2006) investigated the effects of the benzoxazinone DIMBOA and its degradation products on soil organisms, providing insights into the environmental safety and risks associated with these compounds (Idinger et al., 2006).
properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5.C3H8O/c1-28-20-5-3-2-4-17(20)14-22-23(27)18-6-7-21-19(24(18)31-22)15-26(16-30-21)9-8-25-10-12-29-13-11-25;1-3(2)4/h2-7,14H,8-13,15-16H2,1H3;3-4H,1-2H3/b22-14-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWIFPXMLZOORT-YDHFHHHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol |
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